molecular formula C13H17N3S B1406644 (1-cyclopentyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanamine CAS No. 1949836-74-1

(1-cyclopentyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanamine

Cat. No. B1406644
CAS RN: 1949836-74-1
M. Wt: 247.36 g/mol
InChI Key: WKVIDCJDTYIWEO-UHFFFAOYSA-N
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Description

(1-cyclopentyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanamine, often referred to as CPTP, is an organic compound that is used in a variety of scientific research applications. CPTP is a member of the pyrazole family of compounds, which are heterocyclic compounds that contain a five-membered ring of three carbon atoms and two nitrogen atoms. CPTP is a versatile compound with a wide range of applications in scientific research, including synthesis, biochemical and physiological effects, and drug development.

Scientific Research Applications

Synthesis and Chemical Properties

  • Pyrazole derivatives, including compounds similar to (1-cyclopentyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanamine, are synthesized using a regioselective procedure involving 1,3-dipolar cycloaddition reactions (Alizadeh, Moafi, & Zhu, 2015). This synthesis method emphasizes the ability to create a variety of pyrazole-based compounds with potential applications in various fields.

Enzyme Inhibitory Activity

  • Thiophene-based pyrazole derivatives demonstrate notable in vitro enzyme inhibitory activities. Specifically, certain derivatives exhibit significant inhibition against enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST), suggesting potential therapeutic applications (Cetin, Türkan, Bursal, & Murahari, 2021).

Antidepressant Activity

  • Some thiophene-pyrazole compounds, similar in structure to (1-cyclopentyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanamine, show promising antidepressant activities. These compounds' potential as antidepressants is indicated by their ability to reduce immobility time in animal models, hinting at therapeutic applications in mental health (Mathew, Suresh, & Anbazhagan, 2014).

Antimicrobial Activity

  • Pyrazole derivatives, including those with thiophene moieties, have demonstrated antimicrobial activities. This suggests their potential use in developing new antibacterial and antifungal agents (Rani & Mohamad, 2014).

Anti-Tumor Activities

  • Research indicates that certain thiophene-pyrazole compounds exhibit anti-tumor activities. These findings suggest the potential use of such compounds in cancer treatment, opening avenues for further research and development (Gomha, Edrees, & Altalbawy, 2016).

properties

IUPAC Name

(2-cyclopentyl-5-thiophen-2-ylpyrazol-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3S/c14-9-11-8-12(13-6-3-7-17-13)15-16(11)10-4-1-2-5-10/h3,6-8,10H,1-2,4-5,9,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKVIDCJDTYIWEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=CC(=N2)C3=CC=CS3)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-cyclopentyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-cyclopentyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanamine
Reactant of Route 2
(1-cyclopentyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanamine
Reactant of Route 3
(1-cyclopentyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanamine
Reactant of Route 4
(1-cyclopentyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanamine
Reactant of Route 5
(1-cyclopentyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanamine
Reactant of Route 6
(1-cyclopentyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanamine

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